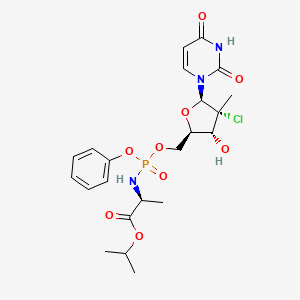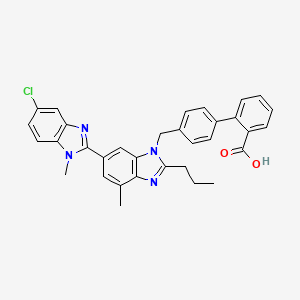
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione
Descripción general
Descripción
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione is a stable isotope-labeled compound of cyanuric acid, where the nitrogen atoms are replaced with the isotope nitrogen-15. Cyanuric acid itself is a white, odorless crystalline solid with the chemical formula C3H3N3O3. It is widely used in various industrial applications, including as a precursor for bleaches, disinfectants, and herbicides .
Métodos De Preparación
The synthesis of cyanuric acid-15N3 typically involves the incorporation of nitrogen-15 into the cyanuric acid molecule. One common method is the thermal decomposition of urea, which releases ammonia that reacts to form cyanuric acid. This process can be adapted to use nitrogen-15 labeled urea to produce cyanuric acid-15N3 . The reaction conditions often include high temperatures around 175°C to facilitate the decomposition and subsequent polymerization reactions .
Análisis De Reacciones Químicas
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation and Reduction: Cyanuric acid can be oxidized to form cyanuric chloride, which can further react to form other derivatives.
Substitution Reactions: It can undergo N-halogenation, alkylation, esterification, and salt formation reactions. Common reagents include halogens, alkylating agents, and acids.
Addition Reactions: Cyanuric acid reacts with epoxides to form hydroxyalkyl isocyanurates. For example, reacting with ethylene oxide yields tris(2-hydroxyethyl) isocyanurate.
Aplicaciones Científicas De Investigación
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione is used extensively in scientific research due to its stable isotope labeling, which makes it valuable in various fields:
Mecanismo De Acción
The mechanism of action of cyanuric acid-15N3 involves its interaction with various molecular targets. In alkaline solutions, it forms salts that favor the hydroxytautomer. It can also react with ammonia under pressure and with a catalyst to produce melamine . The nucleophilic isocyanurate nitrogen atom often attacks positively polarized carbon atoms, leading to trisubstituted products .
Comparación Con Compuestos Similares
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds such as:
Cyanuric acid-13C3,15N3:
Cyanuric chloride: This derivative is used in the synthesis of various cyanuric acid derivatives and has different reactivity due to the presence of chlorine atoms.
This compound stands out due to its specific isotopic labeling, which provides unique advantages in tracing and studying nitrogen-related processes in various scientific fields.
Propiedades
IUPAC Name |
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSLODLOARCGLH-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=O)[15NH]C(=O)[15NH]C(=O)[15NH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((E)-2-((E)-2-chloro-3-((E)-2-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-enyl)vinyl)-3-ethyl-1,1-dimethyl-1H-benzo[e]indolium iodide](/img/structure/B1494520.png)
![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)
![Dibenzo[b,d]iodol-5-ium bromide](/img/structure/B1494530.png)











